1,1'-(Propane-1,3-diyl)bis(2,4-dinitrobenzene)
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Overview
Description
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrobenzene groups connected by a propane-1,3-diyl linker
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 2,4-dinitrochlorobenzene with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s derivatives could lead to the discovery of new pharmaceuticals or therapeutic agents.
Mechanism of Action
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) exerts its effects depends on the specific application and reaction. In reduction reactions, the nitro groups are reduced to amino groups through the transfer of electrons and protons. In substitution reactions, nucleophiles attack the electron-deficient aromatic ring, displacing the nitro groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) can be compared to other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dinitrobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene): Similar structure but with a butane linker.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Similar linker but different functional groups (thiourea instead of nitro).
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) lies in its specific combination of the propane-1,3-diyl linker and the 2,4-dinitrobenzene groups, which confer distinct reactivity and properties .
Properties
CAS No. |
20899-75-6 |
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Molecular Formula |
C15H12N4O8 |
Molecular Weight |
376.28 g/mol |
IUPAC Name |
1-[3-(2,4-dinitrophenyl)propyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N4O8/c20-16(21)12-6-4-10(14(8-12)18(24)25)2-1-3-11-5-7-13(17(22)23)9-15(11)19(26)27/h4-9H,1-3H2 |
InChI Key |
JROVLLHHOCLUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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